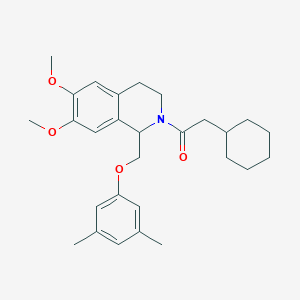

2-cyclohexyl-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclohexyl-1-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO4/c1-19-12-20(2)14-23(13-19)33-18-25-24-17-27(32-4)26(31-3)16-22(24)10-11-29(25)28(30)15-21-8-6-5-7-9-21/h12-14,16-17,21,25H,5-11,15,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLVZXOHXWDNCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4CCCCC4)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclohexyl-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Molecular Formula : C31H44N2O8

- Molecular Weight : 540.68 g/mol

- IUPAC Name : this compound

The presence of a cyclohexyl group and a dimethoxy-substituted isoquinoline suggests potential interactions with biological targets due to the structural diversity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Inhibition of Enzymatic Activity : Certain derivatives have shown inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin production. This inhibition can lead to potential applications in skin lightening treatments .

- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

- Anti-inflammatory Effects : Some studies suggest that related isoquinoline derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Case Studies

Several case studies have highlighted the therapeutic potential of isoquinoline derivatives:

- Skin Lightening Agents : A study evaluated the efficacy of similar compounds in reducing melanin production in B16F10 melanoma cells. The results indicated that these compounds could significantly inhibit tyrosinase activity and melanin synthesis .

- Neuroprotective Effects : Research on structurally related compounds has suggested neuroprotective properties through the modulation of neuroinflammatory pathways, indicating potential applications in neurodegenerative diseases .

Comparison with Similar Compounds

Table 1: Comparative Structural and Molecular Data

Functional and Pharmacological Insights

Electronic and Steric Effects

- Trifluoromethyl vs. The CF₃ group also increases metabolic stability by resisting oxidative degradation .

- Chloroacetyl Reactivity: The chloroacetyl derivative (C₁₃H₁₄ClNO₃, ) lacks the phenoxy or cyclohexyl groups but features a reactive chloro group, making it a candidate for nucleophilic substitution reactions in prodrug design.

Hydrophobic Interactions

- Cyclohexyl vs. Phenyl Linkers: The cyclohexyl-ethanone moiety in the target compound likely enhances hydrophobic interactions compared to the phenyl-ethanone linker in the trifluoromethyl analog . This could improve membrane permeability but may reduce solubility.

- Dimeric Structure: The 1,4-phenylenebis(methanone) derivative (C₃₄H₃₄N₂O₈, ) exhibits a rigid, planar structure capable of simultaneous interactions with multiple binding sites, a feature absent in monomeric analogs.

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, insights can be extrapolated:

- Binding Affinity : Docking studies using methods like Glide XP (as described in ) suggest that the cyclohexyl group may improve enclosure in hydrophobic protein pockets, akin to enhancements seen with hydrophobic scoring terms in Glide .

- Solubility Limitations: The high molecular weight (475.56 g/mol) and lipophilic substituents likely reduce aqueous solubility, a common issue in dihydroisoquinoline derivatives .

- Metabolic Stability: The 3,5-dimethylphenoxy group may undergo faster hepatic oxidation compared to the trifluoromethyl analog, which resists metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.